Home > Products > Screening Compounds P87158 > dimethyl 1-cyclohexyl-4-(4-isopropoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
dimethyl 1-cyclohexyl-4-(4-isopropoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-cyclohexyl-4-(4-isopropoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3746328
CAS Number:
Molecular Formula: C24H31NO5
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine (dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate)

  • Compound Description: Nifedipine is a prototypical 1,4-dihydropyridine calcium channel blocker widely used in treating hypertension and angina. [, ] It acts by inhibiting calcium influx through L-type calcium channels in vascular smooth muscle, leading to vasodilation. [, ]
  • Relevance: Nifedipine serves as a structural basis for many 1,4-dihydropyridine calcium channel antagonists, including dimethyl 1-cyclohexyl-4-(4-isopropoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds share the 1,4-dihydropyridine ring and the dimethyl ester substituents at the 3 and 5 positions. [, ] The key difference lies in the substituent at the 4-position, where nifedipine possesses a 2-nitrophenyl group while the target compound has a 4-isopropoxyphenyl group.

Nicardipine (2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride)

  • Compound Description: Nicardipine, another prominent 1,4-dihydropyridine calcium channel blocker, exhibits potent antihypertensive effects primarily through its vasodilatory action. [, , , , , , ] It demonstrates slower onset and longer duration of action compared to nifedipine. [, , , ]
  • Relevance: Nicardipine, like the target compound dimethyl 1-cyclohexyl-4-(4-isopropoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the 1,4-dihydropyridine class. [, , , , , , ] It highlights the diversity possible within this class by showcasing a different ester side chain at the 3-position and a more complex 4-aryl substituent compared to nifedipine. These structural variations contribute to its unique pharmacological profile.

Nimodipine (isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate)

  • Compound Description: Nimodipine, a dihydropyridine calcium channel blocker, is known for its preferential action on cerebral blood vessels. [, , ] It is used clinically to prevent cerebral vasospasm following subarachnoid hemorrhage. [, , ]
  • Relevance: Nimodipine is structurally related to dimethyl 1-cyclohexyl-4-(4-isopropoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate due to their shared 1,4-dihydropyridine core. [, , ] It demonstrates that modifications to the ester side chains at the 3- and 5-positions can significantly alter the pharmacological properties within this class, in this case, leading to enhanced selectivity for cerebral vasculature.

Nitrendipine ((+/-)-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate)

  • Compound Description: Nitrendipine is a calcium channel antagonist belonging to the dihydropyridine class. [] Like other related compounds, it exerts its therapeutic effects primarily through vasodilation. []
  • Relevance: Nitrendipine highlights the impact of subtle structural changes on the pharmacological profile of 1,4-dihydropyridines. [] It differs from nifedipine only in the substitution of one methyl group for an ethyl group in the ester side chains. This minor alteration contributes to nitrendipine's distinct pharmacokinetic and pharmacodynamic properties.

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

  • Compound Description: DCDDP is a dihydropyridine calcium channel blocker investigated for its potential therapeutic benefits in pulmonary hypertension. [, , ] It has been shown to lower pulmonary artery pressure, potentially by reducing free radical production and increasing nitric oxide levels in the lungs. [, , ]
  • Relevance: DCDDP, similar to the target compound, belongs to the 1,4-dihydropyridine family and possesses a symmetrical diester substitution pattern at the 3- and 5-positions. [, , ] It demonstrates the adaptability of the 1,4-dihydropyridine scaffold for targeting various therapeutic areas, in this case, pulmonary hypertension.

Methyl pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

  • Compound Description: MN9202 is a dihydropyridine calcium antagonist that has been investigated for its protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. [, , ] It is suggested to exert its beneficial effects by reducing intracellular calcium overload, inhibiting lipid peroxidation, and improving red blood cell deformability. [, , ]
  • Relevance: MN9202, like dimethyl 1-cyclohexyl-4-(4-isopropoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the 1,4-dihydropyridine class of calcium channel antagonists. [, , ] The structural variations in the ester side chains at the 3- and 5-positions likely contribute to the specific pharmacological and pharmacokinetic characteristics of MN9202.
  • Compound Description: NKY-722 is a water-soluble dihydropyridine derivative exhibiting potent and long-lasting antihypertensive activity attributed to its slow-onset and long-lasting vasodilatory action. [, , , ] It is more efficiently absorbed from the gastrointestinal tract and more resistant to hepatic first-pass metabolism compared to nicardipine. []
  • Relevance: NKY-722 underscores the structure-activity relationships within the 1,4-dihydropyridine class, particularly the influence of the ester side chain at the 3-position on pharmacokinetic properties. [, , , ] Unlike the symmetrical diesters often seen in this class, NKY-722 incorporates a unique 3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl group at this position, contributing to its improved water solubility and absorption characteristics.
  • Compound Description: KW-3049 is a novel calcium antagonist studied for its effects on hypertension and cardiac hypertrophy in spontaneously hypertensive rats. [] It demonstrates a marked antihypertensive effect, comparable to nicardipine, and suggests potential clinical usefulness in treating hypertension. []
  • Relevance: KW-3049 exemplifies the ongoing research into novel 1,4-dihydropyridine derivatives with improved therapeutic profiles. [] It shares the core structure with dimethyl 1-cyclohexyl-4-(4-isopropoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, and the variations in the 3-position side chain highlight the ongoing efforts to optimize the pharmacological properties of this class of compounds.
  • Compound Description: TC-81 is a calcium antagonist studied for its absorption, distribution, metabolism, and excretion properties. [, ] It is rapidly absorbed and exhibits a long elimination half-life. [] TC-81 also crosses the placental barrier to a low extent and is secreted into milk. []

Properties

Product Name

dimethyl 1-cyclohexyl-4-(4-isopropoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-cyclohexyl-4-(4-propan-2-yloxyphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C24H31NO5

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C24H31NO5/c1-16(2)30-19-12-10-17(11-13-19)22-20(23(26)28-3)14-25(15-21(22)24(27)29-4)18-8-6-5-7-9-18/h10-16,18,22H,5-9H2,1-4H3

InChI Key

BBLDFXHLKZWJHE-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)C3CCCCC3)C(=O)OC

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)C3CCCCC3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.